molecular formula C11H18Cl2N4O B2726046 (2-aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride CAS No. 1909348-39-5

(2-aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride

Cat. No.: B2726046
CAS No.: 1909348-39-5
M. Wt: 293.19
InChI Key: DNDKCLQWUUXOFO-UHFFFAOYSA-N
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Description

(2-aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N4O and its molecular weight is 293.19. The purity is usually 95%.
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Properties

IUPAC Name

N'-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.2ClH/c1-8-2-3-10(16-8)11-9(7-14-15-11)6-13-5-4-12;;/h2-3,7,13H,4-6,12H2,1H3,(H,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDKCLQWUUXOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=C(C=NN2)CNCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride, with the CAS number 1909348-39-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11_{11}H18_{18}Cl2_2N4_4O, with a molecular weight of 293.19 g/mol. The compound's structure includes a pyrazole ring and an aminoethyl side chain, which are critical for its biological activity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various derivatives related to (2-aminoethyl)amine compounds. One notable study investigated the in vitro cytotoxic activity against human cancer cell lines including A549 (lung carcinoma), CaCo-2 (colorectal adenocarcinoma), and HTB-140 (melanoma) using the MTT assay method. The results indicated that certain derivatives exhibited moderate antiproliferative activity.

Key Findings:

  • IC50_{50} Values : The most potent derivative showed IC50_{50} values ranging from 13.95 ± 2.5 µM to 15.74 ± 1.7 µM across different cell lines, indicating effective growth inhibition.
  • Apoptotic Activity : Flow cytometry analysis revealed that treatment with these compounds significantly increased early apoptosis in A549 cells (28.9% to 42.7%) compared to control groups (7.3%) .

The mechanism by which this compound exerts its effects appears to involve:

  • Induction of Apoptosis : The compound promotes both early and late apoptosis in cancer cells, suggesting a dual mechanism of action.
  • Inhibition of Interleukin Release : It has been observed that these compounds can significantly reduce interleukin-6 (IL-6) levels in treated cells, which is associated with inflammatory responses and cancer progression .

Case Studies

Several studies have focused on the biological activity of similar compounds within the bis(2-aminoethyl)amine class:

StudyCompoundCell LineIC50_{50} (µM)Apoptotic Induction
Derivative 6A54913.95 ± 2.5Early: 42.7%
Derivative 4A549Not specifiedLate: 37.8%
Derivative 3CaCo-2Not specifiedEarly: 35.9%

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